Bace1-IN-9 -

Bace1-IN-9

Catalog Number: EVT-15277661
CAS Number:
Molecular Formula: C30H45N5O9
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bace1-IN-9 falls under the category of small molecule inhibitors targeting aspartic proteases, specifically designed to inhibit BACE1 activity. The compound is synthesized through various chemical methods that optimize its binding affinity and specificity for the BACE1 enzyme. Research indicates that compounds like Bace1-IN-9 are crucial in drug development efforts directed towards Alzheimer's disease treatment, highlighting their potential as therapeutic agents in neurodegenerative disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bace1-IN-9 typically involves a multi-step process that includes solid-phase synthesis techniques. This method allows for the efficient assembly of complex molecules while minimizing purification steps. The synthesis begins with the hydrolysis of a γ-lactone, followed by reactions with various amines and coupling agents such as 1-(3-dimethylamino)propyl-3-ethyl-carbodiimide hydrochloride (EDCI) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds.

In one reported synthesis pathway, the initial hydrolysis step produces an allyl ester, which is then coupled with isobutylamine or cyclopropylamine to yield the desired inhibitor structure. The final steps often involve deprotection and cleavage reactions to achieve high purity yields exceeding 85% .

Molecular Structure Analysis

Structure and Data

Bace1-IN-9 possesses a complex molecular structure characterized by specific functional groups that enhance its interaction with the BACE1 active site. The compound's structure can be analyzed using X-ray crystallography, which has provided insights into its binding conformation within the enzyme's active site.

The molecular formula and other structural data can be derived from computational modeling studies, which simulate the interactions between Bace1-IN-9 and BACE1, revealing critical binding interactions that stabilize the inhibitor within the enzyme's catalytic pocket .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving Bace1-IN-9 is its competitive inhibition of BACE1 activity. This process can be analyzed through kinetic studies, where varying concentrations of substrate and inhibitor are used to determine parameters such as maximum reaction velocity (V_max) and Michaelis-Menten constant (K_m). These studies often utilize Lineweaver-Burk plots to elucidate the inhibition mechanism, providing insights into how effectively Bace1-IN-9 can block substrate access to the active site .

Furthermore, docking studies reveal how Bace1-IN-9 fits into the active site, highlighting key interactions such as hydrogen bonding with specific amino acid residues that are critical for enzymatic function .

Mechanism of Action

Process and Data

Bace1-IN-9 inhibits BACE1 by binding to its active site, preventing the cleavage of amyloid precursor protein. This action disrupts the formation of amyloid-beta peptides, thereby potentially reducing plaque accumulation in neuronal tissues. The mechanism involves conformational changes in both the enzyme and substrate upon binding, which are essential for effective inhibition.

Research indicates that this competitive inhibition can significantly lower amyloid-beta production levels in vitro, providing a promising avenue for therapeutic intervention in Alzheimer’s disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bace1-IN-9 exhibits specific physical properties such as solubility, melting point, and stability under physiological conditions. These properties are critical for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Chemical properties include its reactivity with various functional groups present in biological systems, which may influence its efficacy as a therapeutic agent. Quantitative structure-activity relationship (QSAR) models may also be employed to predict how structural variations affect biological activity .

Applications

Scientific Uses

Bace1-IN-9 is primarily researched for its potential applications in treating Alzheimer’s disease by inhibiting β-secretase activity. Its development represents a significant step towards creating effective therapies aimed at reducing amyloid-beta levels in patients.

Additionally, compounds like Bace1-IN-9 serve as valuable tools in biochemical research for studying enzyme kinetics and protein-ligand interactions. They may also provide insights into the broader mechanisms underlying neurodegenerative diseases and contribute to drug discovery efforts targeting similar pathways .

BACE1 as a Therapeutic Target in Alzheimer’s Disease Pathogenesis

Role of BACE1 in Amyloid-β Peptide Generation and Aggregation

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease that initiates the amyloidogenic processing pathway of the amyloid precursor protein (APP), representing the rate-limiting step in amyloid-β (Aβ) peptide production. This proteolytic cleavage occurs at the N-terminus of the Aβ domain, generating soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases Aβ peptides, including the highly aggregation-prone 42-amino acid isoform (Aβ42), which oligomerizes and forms neurotoxic aggregates central to Alzheimer's disease (AD) pathology [1] [4] [7].

The enzymatic characteristics of BACE1 make it a compelling yet challenging drug target. Its large active site, spanning eight substrate pockets (S1-S4 and S1'-S4'), requires inhibitors with substantial molecular size for effective binding [1] [3]. Structural studies reveal that the catalytic dyad (Asp32 and Asp228) resides within a bilobal domain, with conformational flexibility in the flap region (residues 67-77) and 10s loop (residues 9-14) modulating substrate access [4] [8]. BACE1 exhibits optimal activity in acidic environments (pH 4-5), localizing its function primarily to endosomal compartments and the trans-Golgi network where APP processing occurs [5] [7].

Genetic evidence strongly validates BACE1 inhibition as a therapeutic strategy. The protective A673T mutation adjacent to the β-secretase cleavage site reduces APP cleavage by approximately 40%, correlating with reduced AD risk and preserved cognitive function in elderly carriers [1] [4]. Conversely, the pathogenic Swedish mutation (KM670/671NL) increases BACE1-mediated cleavage efficiency, accelerating amyloidogenesis [1] [5]. BACE1 knockout mice completely lack Aβ production and are protected from amyloid plaque formation, synaptic deficits, and cognitive impairment observed in AD transgenic models [4] [6] [7].

Table 1: Key BACE1 Inhibitors in Clinical Development

Inhibitor NameAlternative DesignationDevelopment PhaseOutcome/StatusPrimary Challenge
VerubecestatMK-8931Phase 3Terminated (futility)No cognitive benefit
ElenbecestatE2609Phase 3TerminatedLack of efficacy
LanabecestatAZD3293Phase 3TerminatedNo cognitive benefit
AtabecestatJNJ-54861911Phase 2/3TerminatedLiver toxicity
CNP520-Phase 2/3TerminatedWorsening cognition
LY3202626-Phase 2TerminatedEfficacy/safety concerns

Genetic and Epigenetic Regulation of BACE1 Expression in Neurodegeneration

BACE1 expression and activity are elevated in AD brains and cerebrospinal fluid, particularly in proximity to amyloid plaques, suggesting pathological upregulation contributes to disease progression [1] [9]. This dysregulation operates through multiple interconnected mechanisms:

Transcriptional Control: The BACE1 promoter contains binding sites for transcription factors including Sp1, STAT3, STAT6, NF-κB, and HSF-1. Pro-inflammatory cytokines and oxidative stress activate NF-κB, which binds to the BACE1 promoter and upregulates its expression [5] [9]. Hypoxia induces BACE1 transcription via hypoxia-inducible factor 1α (HIF-1α), providing a mechanistic link between cerebrovascular insufficiency and AD pathology [9]. This pathway is particularly relevant in vascular contributions to dementia, where chronic hypoperfusion creates a feed-forward cycle of BACE1 induction and Aβ-mediated vascular dysfunction [9] [10].

Post-Transcriptional Modulation: Oxidative stress byproducts like 4-hydroxynonenal (4-HNE) increase BACE1 translation and stability. MicroRNAs (miR-29c, miR-107, miR-124) that normally suppress BACE1 expression are downregulated in AD, further exacerbating overexpression [5] [9]. Additionally, aberrant sumoylation enhances BACE1 stability, prolonging its half-life and enzymatic activity in pathological conditions [9].

Epigenetic Regulation: DNA methylation patterns within the BACE1 promoter region influence its transcriptional activity. Global hypomethylation observed in AD brains correlates with BACE1 upregulation, though specific CpG site dynamics require further characterization [5] [9]. Histone modifications, including acetylation states mediated by histone deacetylases (HDACs), also contribute to the dysregulation of BACE1 expression, offering potential avenues for epigenetic therapies [9].

The convergence of vascular risk factors (hypoxia), inflammation (cytokine signaling), and oxidative stress on BACE1 regulation establishes it as a molecular integrator of multiple AD pathophysiological pathways. This explains elevated BACE1 activity observed not only in AD but also in vascular dementia and mixed dementia cases [9].

BACE1 Substrate Diversity and Implications for Off-Target Proteolytic Effects

Beyond APP, BACE1 cleaves numerous transmembrane proteins, generating soluble ectodomains that participate in diverse physiological processes. Proteomic studies have identified over 50 putative BACE1 substrates, with functional validation established for several key neuronal proteins [6] [10]. This substrate diversity underpins the physiological roles of BACE1 and explains mechanism-based adverse effects observed with pan-inhibition:

Validated Neuronal Substrates:

  • Seizure-related protein 6 (SEZ6): Regulates dendritic arborization and synaptic spine density. BACE1 cleavage releases soluble SEZ6, detectable in cerebrospinal fluid (CSF) and serving as a pharmacodynamic marker for BACE1 inhibition [10].
  • Close homolog of L1 (CHL1): A neuronal cell adhesion molecule involved in axonal guidance and neurite outgrowth. BACE1-mediated shedding modulates CHL1's role in synaptic connectivity [1] [6].
  • Type III Neuregulin 1 (NRG1): Essential for myelination of peripheral nerves by Schwann cells and central nervous system myelination. BACE1 processes NRG1 to initiate signaling critical for axon-glial interactions [1] [6].
  • Interleukin-6 receptor subunit beta (gp130/IL6ST): A key signaling receptor for neuropoietic cytokines. BACE1 shedding generates soluble gp130 (sgp130), which modulates neuronal IL-6 signaling and survival responses during stress. Pharmacoproteomics in non-human primates confirmed sgp130 reduction upon BACE inhibitor treatment, establishing it as a clinically relevant substrate [10].

Table 2: Key Validated Non-APP Substrates of BACE1 and Their Physiological Roles

SubstrateFull NamePhysiological FunctionConsequence of BACE1 Inhibition
SEZ6Seizure-related protein 6Dendritic arborization, synaptic spine maintenanceReduced CSF levels; potential impact on synaptic stability
CHL1Close homolog of L1Axonal guidance, neurite outgrowth, synaptic adhesionAltered axon-glial interactions; potential neurodevelopmental effects
NRG1 type IIINeuregulin 1 type IIIMyelination in PNS and CNS, synaptic plasticityHypomyelination, aberrant signaling
gp130/IL6STGlycoprotein 130 / Interleukin-6 signal transducerNeuronal IL-6 signaling, neuroprotection during stressReduced soluble gp130; impaired stress response
VGSC β2-subunitVoltage-Gated Sodium Channel β2-subunitNeuronal excitability, channel modulationAltered sodium current density

Therapeutic Implications: Chronic, high-dose BACE1 inhibition disrupts processing of these physiologically important substrates. Germline BACE1 knockout mice exhibit complex phenotypes including hypomyelination, axon guidance defects, seizures, and impaired synaptic plasticity [1] [6]. These findings correlate with clinical trial observations of non-progressive cognitive worsening, neuropsychiatric symptoms, and sleep disturbances in participants receiving therapeutic BACE1 inhibitors [10]. The challenge lies in achieving sufficient APP cleavage inhibition to reduce Aβ below pathological thresholds while sparing substrates essential for neuronal homeostasis. Substrate-targeted inhibitors or partial inhibition strategies may mitigate these effects. Notably, the differential reduction kinetics of soluble APPβ (sAPPβ) versus substrates like SEZ6 or sgp130 in CSF following inhibitor treatment offers potential biomarkers for monitoring substrate selectivity [10].

Bace1-IN-9 represents a research tool for dissecting this complex substrate landscape. As a compound within the investigational BACE1 inhibitor class, its chemical optimization focuses on achieving high potency against BACE1's catalytic site while navigating challenges inherent to this target class: large molecular size (limiting blood-brain barrier penetration), susceptibility to P-glycoprotein efflux, and potential hERG channel inhibition [3] [8]. While clinical BACE inhibitors reduced Aβ significantly, their failure to halt cognitive decline underscores the multifaceted nature of AD pathogenesis and highlights the need for nuanced therapeutic strategies targeting BACE1, potentially including early intervention before irreversible synaptic loss occurs or combination approaches addressing multiple pathological pathways [1] [4] [9].

Properties

Product Name

Bace1-IN-9

IUPAC Name

(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-2-[4-(carboxymethyl)anilino]-1-hydroxyethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid

Molecular Formula

C30H45N5O9

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1

InChI Key

CSSIDGWPXKPAPN-JTSDAKNZSA-N

Canonical SMILES

CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O

Isomeric SMILES

CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.